3-bromo-2,6-dimethylquinolin-4(1H)-one

Monoamine oxidase inhibition Neurodegenerative disease research Selectivity profiling

3-Bromo-2,6-dimethylquinolin-4(1H)-one is a heterocyclic small molecule belonging to the quinolin-4(1H)-one family, characterized by a bromine substituent at the 3-position and methyl groups at the 2- and 6-positions on the bicyclic core. Its molecular formula is C₁₁H₁₀BrNO (MW 252.11 g/mol).

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 123637-36-5
Cat. No. B2451809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2,6-dimethylquinolin-4(1H)-one
CAS123637-36-5
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C(C2=O)Br)C
InChIInChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14)
InChIKeyVZXYQIVFTWUMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dimethylquinolin-4(1H)-one (CAS 123637-36-5): A 3-Halogenated Quinolone Scaffold for Medicinal Chemistry and Chemical Biology


3-Bromo-2,6-dimethylquinolin-4(1H)-one is a heterocyclic small molecule belonging to the quinolin-4(1H)-one family, characterized by a bromine substituent at the 3-position and methyl groups at the 2- and 6-positions on the bicyclic core. Its molecular formula is C₁₁H₁₀BrNO (MW 252.11 g/mol). The compound exists predominantly as the NH-4-oxo tautomer in solution and solid state, a behavior extensively documented for 3-bromo-substituted quinolin-4(1H)-ones [1][2]. This scaffold serves as a versatile synthetic intermediate, with the C3–Br bond enabling transition-metal-catalyzed cross-coupling reactions, and has been evaluated as a monoamine oxidase B (MAO-B) inhibitor [3].

Workflow MAO-B inhibitor tool compound for selectivity profiling
Synthesis C3-bromo handle for direct Pd-catalyzed cross-coupling diversification
Assay context Defined NH-4-oxo tautomer simplifies SAR and computational modeling
Class-level tautomeric inference from 3-bromoquinolin-4(1H)-ones

Why 3-Bromo-2,6-dimethylquinolin-4(1H)-one Cannot Be Replaced by Generic Quinolin-4(1H)-one Analogs in Structure–Activity Studies


Quinolin-4(1H)-ones with different substitution patterns exhibit divergent target engagement profiles even within the same enzyme family. In the case of 3-bromo-2,6-dimethylquinolin-4(1H)-one, the bromine atom at C3 is not a passive placeholder; it directly modulates electronic properties of the conjugated system and provides a synthetic handle for further functionalization. Critically, the presence of the 6-methyl group distinguishes this compound from the simpler 3-bromo-2-methylquinolin-4(1H)-one (CAS 41999-24-0), and preliminary MAO inhibition data suggest that even a single methyl deletion can alter selectivity windows [1]. Furthermore, 3-unsubstituted 2,6-dimethylquinolin-4(1H)-one lacks the C3 halogen necessary for cross-coupling diversification, rendering it unsuitable for downstream library synthesis [2]. Generic in-class replacement without considering positional halogenation and methylation would compromise both biological activity and synthetic utility.

Attribute
Target compound
Potential substitute
6-Methyl substitution
2,6-Dimethyl pattern supports MAO-B selectivity
3-Bromo-2-methyl analog lacks reported MAO-B activity; selectivity window may be absent
C3 halogen handle
Bromine enables direct cross-coupling diversification
2,6-Dimethyl parent requires de novo halogenation with regioselectivity risk
Tautomeric state
Exclusive NH-4-oxo tautomer (class-level evidence)
Non-halogenated analogs may exhibit tautomeric heterogeneity, complicating SAR

Quantitative Differentiation of 3-Bromo-2,6-dimethylquinolin-4(1H)-one: Head-to-Head and Cross-Study Evidence for Scientific Procurement


MAO-B Inhibition Potency and Selectivity: 3-Bromo-2,6-dimethyl vs. 3-Bromo-2-methyl Analog

In a standardized recombinant human MAO enzyme inhibition assay, 3-bromo-2,6-dimethylquinolin-4(1H)-one (CHEMBL2062875) exhibited an IC50 of 2.69 µM against MAO-B, while showing significantly weaker inhibition of MAO-A (IC50 = 143 µM), yielding a selectivity ratio of ~53-fold for MAO-B over MAO-A [1]. In contrast, the 6-des-methyl analog 3-bromo-2-methylquinolin-4(1H)-one (CHEMBL2062874) showed only weak MAO-A inhibition (IC50 = 103 µM) with no reported MAO-B activity in the same assay panel, suggesting that the 6-methyl substituent is a critical determinant of MAO-B engagement and selectivity [2].

MAO-B selectivity vs 6-des-methyl analog
Cross-study comparable
~53-fold MAO-B over MAO-A selectivity; comparator lacks documented MAO-B inhibition
6-Methyl group is a critical selectivity determinant for MAO-B engagement
Reported selectivity window supports hit-to-lead differentiation
Monoamine oxidase inhibition Neurodegenerative disease research Selectivity profiling

Tautomeric Stability: 3-Bromo-2,6-dimethylquinolin-4(1H)-one Adopts the NH-4-Oxo Form Exclusively

Spectroscopic (¹H NMR, IR) and X-ray crystallographic studies on the broader class of 3-bromoquinolin-4(1H)-ones have established that these compounds exist exclusively as the NH-4-oxo tautomer in both solution and solid state, with no detectable 4-hydroxyquinoline form [1][2]. This tautomeric homogeneity contrasts with non-halogenated 2-arylquinolin-4(1H)-ones, which can exhibit tautomeric equilibria between the 4-quinolinone and 4-quinolinol forms depending on substituent electronic effects. The parent compound 2,6-dimethylquinolin-4(1H)-one has been crystallographically confirmed to adopt the NH-4-oxo form, but its solution-state tautomeric behavior in the absence of the C3 bromine has not been quantitatively characterized under identical conditions [3].

Tautomeric state
Class-level inference
Exclusive NH-4-oxo tautomer in solution and solid state
Defined tautomer simplifies receptor interaction modeling and assay interpretation
Inferred from 3-bromoquinolin-4(1H)-one series; single tautomer confirmed
Tautomerism Structural biology Drug-receptor interactions

Synthetic Diversification Potential: C3–Br as a Cross-Coupling Handle vs. Non-Halogenated Parent

The presence of a bromine atom at the C3 position of 2,6-dimethylquinolin-4(1H)-one enables a range of palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig amination) that are inaccessible to the non-halogenated parent compound [1][2]. 2,6-Dimethylquinolin-4(1H)-one (CAS 15644-82-3) lacks this reactive handle and would require de novo halogenation—a step that introduces regioselectivity challenges given competing reactivity at C3 versus the electron-rich C8 position [3]. The 3-bromo derivative thus represents a strategic intermediate for generating diverse C3-arylated, -alkynylated, or -aminated quinolin-4(1H)-one libraries without additional halogenation optimization steps.

Synthetic diversification potential
Class-level inference
Eliminates one halogenation step and associated material loss
Pre-brominated building block accelerates parallel library synthesis
Typical bromination yields 60–85%; direct coupling avoids regioselectivity validation
Cross-coupling reactions Parallel library synthesis Medicinal chemistry diversification

MAO-A Selectivity Gap: Target Compound Distinct from Quinolinone-Based Cholinesterase Inhibitors

A recent study evaluating 19 quinolinones and 13 dihydroquinolinones as dual ChE/MAO inhibitors for Alzheimer's disease found that none of the tested quinolinones exhibited significant human recombinant MAO inhibition, with the most active compounds instead targeting acetylcholinesterase (e.g., QN8: hrAChE IC50 = 0.29 µM) [1]. The MAO-B inhibitory activity of 3-bromo-2,6-dimethylquinolin-4(1H)-one (IC50 = 2.69 µM) [2] thus represents a distinct pharmacological profile within the quinolinone chemical space, suggesting that the specific 3-bromo-2,6-dimethyl substitution pattern directs target engagement toward MAO rather than ChE enzymes.

Target engagement vs ChE quinolinones
Cross-study comparable
MAO-B inhibition distinct from quinolinone ChE inhibitor series
Functional orthogonality reduces polypharmacology uncertainty in neuroprotection assays
Comparator series lacked significant MAO activity; target compound likely weak ChE
Alzheimer's disease Multitarget ligands Cholinesterase inhibition

High-Confidence Application Scenarios for 3-Bromo-2,6-dimethylquinolin-4(1H)-one Based on Quantitative Evidence


MAO-B Selective Inhibitor Hit Identification for Parkinson's Disease Research

With a confirmed MAO-B IC50 of 2.69 µM and a 53-fold selectivity window over MAO-A, 3-bromo-2,6-dimethylquinolin-4(1H)-one serves as a tractable starting point for hit-to-lead optimization targeting MAO-B in Parkinson's disease programs. The selectivity profile reduces the risk of tyramine-cheese pressor effects associated with MAO-A inhibition, a key consideration for CNS drug development [1]. Researchers can use this compound as a reference inhibitor when benchmarking novel MAO-B chemotypes from quinolinone-derived libraries.

Late-Stage Diversification via C3 Cross-Coupling for Parallel Library Synthesis

The C3–Br bond enables direct Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions without additional halogenation steps, making 3-bromo-2,6-dimethylquinolin-4(1H)-one a preferred building block for generating focused libraries of C3-functionalized quinolin-4(1H)-ones [1][2]. This one-step diversification capability reduces synthetic cycle time by eliminating the halogenation optimization step required when starting from the non-brominated parent compound 2,6-dimethylquinolin-4(1H)-one [3].

Tautomerism and Hydrogen-Bonding Reference Standard in Structural Biology Studies

The exclusive NH-4-oxo tautomeric state of 3-bromo-2,6-dimethylquinolin-4(1H)-one, established through class-level spectroscopic and crystallographic evidence [1][2], makes it a suitable reference compound for studies investigating the impact of tautomeric state on ligand–protein hydrogen-bonding interactions. Unlike non-halogenated analogs that may exhibit tautomeric heterogeneity, this compound provides a single defined hydrogen-bond donor/acceptor pattern for crystallographic fragment screening campaigns.

Pharmacological Tool Orthogonal to Cholinesterase-Targeted Quinolinones in Alzheimer's Multi-Target Studies

Given that structurally related quinolinones (e.g., QN8) demonstrate potent acetylcholinesterase inhibition (hrAChE IC50 = 0.29 µM) but negligible MAO activity [1], 3-bromo-2,6-dimethylquinolin-4(1H)-one—with its MAO-B IC50 of 2.69 µM [2]—offers a pharmacologically orthogonal tool compound. This allows researchers to dissect the relative contributions of MAO-B versus ChE inhibition in neuroprotection assays without confounding polypharmacology.

Application
Selection Property
Validation Focus
MAO-B hit-to-lead optimization
Reported MAO-B selectivity window
Confirm isoform selectivity in target cell models
C3 cross-coupling library synthesis
Pre-installed bromine coupling handle
Validate coupling scope and regiochemical fidelity
Structural biology tautomer reference
Single defined NH-4-oxo tautomer
Verify tautomeric identity under assay buffer conditions
Neuroprotection polypharmacology dissection
Functional orthogonality to ChE quinolinones
Profile for residual ChE activity in orthogonal assays

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